molecular formula C19H14N2 B2595580 2-Methyl-4,6-diphenylnicotinonitrile CAS No. 94211-96-8

2-Methyl-4,6-diphenylnicotinonitrile

Cat. No.: B2595580
CAS No.: 94211-96-8
M. Wt: 270.335
InChI Key: HYIMBGTWIHWDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,6-diphenylnicotinonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrile group (-CN) attached to the pyridine ring, along with two phenyl groups and a methyl group. Pyridine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-diphenylnicotinonitrile typically involves a multi-component reaction. One common method is the four-component reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in aqueous media using cellulose sulfuric acid as a catalyst . The reaction conditions are mild, and the use of water as a solvent makes the process environmentally friendly. The reaction proceeds efficiently at a temperature of around 60°C, providing high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of catalysts such as β-cyclodextrin has been explored for metal-free synthesis, which offers advantages in terms of cost and environmental impact . Industrial processes may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-diphenylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups and the nitrile group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other heterocyclic compounds. These products can have significant biological and industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

2-Methyl-4,6-diphenylnicotinonitrile can be compared with other similar pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMBGTWIHWDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.